Egfr-IN-33
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Egfr-IN-33 is an acrylamide derivative known for its potent inhibition of the epidermal growth factor receptor (EGFR). This compound is a low-toxicity antitumor agent, making it a promising candidate for the study of EGFR mutation-related diseases, particularly non-small cell lung cancer (NSCLC) .
准备方法
The synthesis of Egfr-IN-33 involves several steps, starting with the preparation of the acrylamide derivative. The synthetic route typically includes the following steps:
Formation of the acrylamide core: This involves the reaction of an amine with acryloyl chloride under controlled conditions.
Substitution reactions: Various substituents are introduced to the acrylamide core through nucleophilic substitution reactions.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain this compound in its pure form.
Industrial production methods for this compound are not widely documented, but they likely involve scaling up the laboratory synthesis process while ensuring the purity and yield of the compound are maintained.
化学反应分析
Egfr-IN-33 undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include hydrogen peroxide and potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include sodium borohydride and lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used .
科学研究应用
Egfr-IN-33 has a wide range of scientific research applications, including:
Chemistry: It is used as a model compound for studying the reactivity of acrylamide derivatives.
Biology: It is used to study the role of EGFR in cell signaling and cancer progression.
Medicine: It is being investigated as a potential therapeutic agent for treating EGFR mutation-related diseases, particularly NSCLC.
Industry: It is used in the development of new antitumor agents and other pharmaceuticals
作用机制
Egfr-IN-33 exerts its effects by inhibiting the activity of the epidermal growth factor receptor (EGFR). The compound binds to the adenosine triphosphate (ATP)-binding site of the EGFR tyrosine kinase, preventing the phosphorylation and activation of the receptor. This inhibition disrupts the downstream signaling pathways that promote cell proliferation and survival, leading to the suppression of tumor growth .
相似化合物的比较
Egfr-IN-33 is unique among EGFR inhibitors due to its low toxicity and high potency. Similar compounds include:
Gefitinib: An EGFR inhibitor used to treat NSCLC.
Erlotinib: Another EGFR inhibitor used in cancer therapy.
Osimertinib: A third-generation EGFR inhibitor that is effective against certain EGFR mutations resistant to earlier inhibitors.
This compound stands out due to its potential for lower toxicity and its effectiveness in inhibiting EGFR, making it a valuable compound for further research and development .
属性
分子式 |
C26H25ClN6O2 |
---|---|
分子量 |
489.0 g/mol |
IUPAC 名称 |
1-[3-[4-amino-5-[3-chloro-4-(pyridin-2-ylmethoxy)phenyl]pyrrolo[3,2-d]pyrimidin-7-yl]piperidin-1-yl]prop-2-en-1-one |
InChI |
InChI=1S/C26H25ClN6O2/c1-2-23(34)32-11-5-6-17(13-32)20-14-33(25-24(20)30-16-31-26(25)28)19-8-9-22(21(27)12-19)35-15-18-7-3-4-10-29-18/h2-4,7-10,12,14,16-17H,1,5-6,11,13,15H2,(H2,28,30,31) |
InChI 键 |
STUXODUGAYCQRS-UHFFFAOYSA-N |
规范 SMILES |
C=CC(=O)N1CCCC(C1)C2=CN(C3=C2N=CN=C3N)C4=CC(=C(C=C4)OCC5=CC=CC=N5)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。